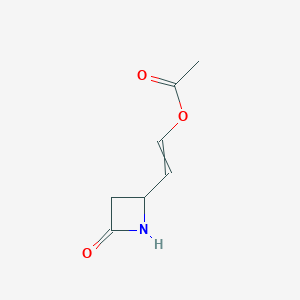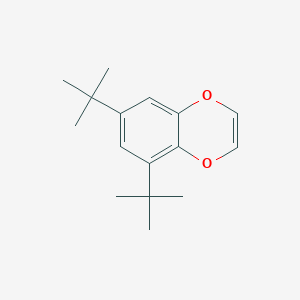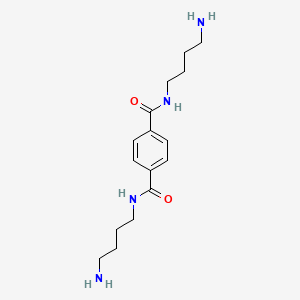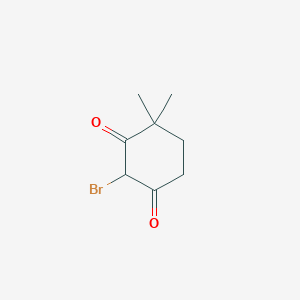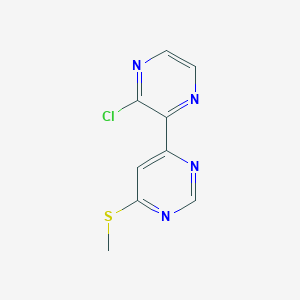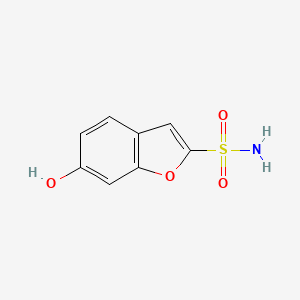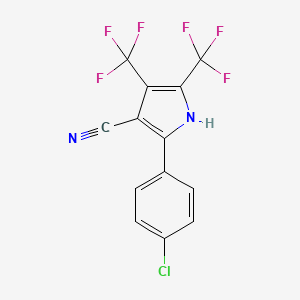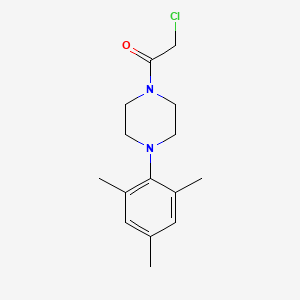
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone
概要
説明
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroacetyl group attached to a mesityl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone typically involves the reaction of mesitylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve mesitylpiperazine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The mesityl group enhances the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone
Uniqueness
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability and binding affinity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
特性
分子式 |
C15H21ClN2O |
|---|---|
分子量 |
280.79 g/mol |
IUPAC名 |
2-chloro-1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H21ClN2O/c1-11-8-12(2)15(13(3)9-11)18-6-4-17(5-7-18)14(19)10-16/h8-9H,4-7,10H2,1-3H3 |
InChIキー |
PQBPBACFWPCRKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)CCl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
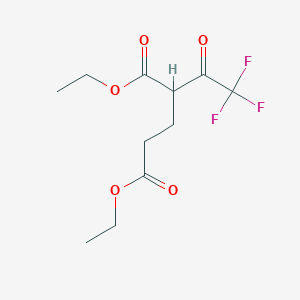
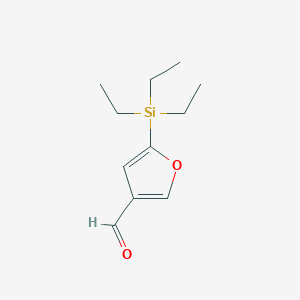

![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
